1-Benzyl-2-pyrrolidinone
Overview
Description
1-Benzyl-2-pyrrolidinone is a heterocyclic organic compound with the molecular formula C11H13NO. It is a derivative of pyrrolidinone, where a benzyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Mode of Action
It is known that 1-benzyl-2-pyrrolidinone undergoes reduction in tetrahydrofuran (thf) with lithium n, n-dialkylaminoborohydrides to yield n-benzylpyrrolidine . This suggests that the compound may interact with its targets through a reduction mechanism.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.13 (iLOGP) and 1.25 (XLOGP3), which may impact its bioavailability .
Biochemical Analysis
Biochemical Properties
1-Benzyl-2-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound undergoes reduction in tetrahydrofuran with lithium N,N-dialkylaminoborohydrides to yield N-benzylpyrrolidine . This interaction highlights its potential as a substrate in enzymatic reactions, where it can be converted into different products.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, such as alterations in cell growth, differentiation, and apoptosis. For example, pyrrolidinone derivatives have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can exhibit dose-dependent antimicrobial effects, indicating that the concentration and exposure duration of this compound are critical for its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory properties. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or organ toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and function within the body. For example, the reduction of this compound to N-benzylpyrrolidine demonstrates its involvement in enzymatic reactions that modify its chemical structure .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of pyrrolidinone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of N-benzylsuccinimide, which yields this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: It can be reduced to N-benzylpyrrolidine using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF).
Common Reagents and Conditions:
Reduction: Lithium N,N-dialkylaminoborohydrides in THF.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Reduction: N-benzylpyrrolidine.
Substitution: Depending on the nucleophile used, various substituted pyrrolidinones can be formed.
Scientific Research Applications
1-Benzyl-2-pyrrolidinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-2-pyrrolidinone: Similar in structure but with a phenyl group instead of a benzyl group.
1-Cyclohexyl-2-pyrrolidone: Contains a cyclohexyl group instead of a benzyl group.
N-Methyl-2-piperidone: A related compound with a piperidone ring and a methyl group.
Uniqueness: 1-Benzyl-2-pyrrolidinone is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
1-benzylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQCTGSDJLWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200959 | |
Record name | 1-Benzyl-3-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679356 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5291-77-0 | |
Record name | 1-Benzyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5291-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3-pyrrolidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5291-77-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-3-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-3-pyrrolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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